

Certificate of analysis for "2-Isopropyl-1,3-dioxane-5-carboxylic Acid"

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Compound of Interest

Compound Name: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B133906

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Representative Certificate of Analysis: Defining the Quality Standard

A Certificate of Analysis (CoA) is the primary document that assures the identity and quality of a chemical batch. For a compound like **2-Isopropyl-1,3-dioxane-5-carboxylic Acid**, which serves as an intermediate in the preparation of active pharmaceutical ingredients like lobitridol, the parameters on a CoA are non-negotiable quality gates.^{[1][2]} Below is a table representing a typical CoA, with an explanation of the significance of each test.

Parameter	Specification	Method	Significance
Appearance	White to off-white solid	Visual	The first and simplest check for gross contamination or degradation.
Identity (^1H NMR)	Conforms to structure	^1H NMR Spectroscopy	Confirms the molecular structure and provides an initial indication of purity by showing the absence of significant proton-bearing impurities.[3]
Purity (HPLC)	$\geq 99.0\%$	HPLC-UV	A quantitative measure of the analyte's purity relative to other UV-active compounds. This is critical for ensuring accurate stoichiometry in subsequent reactions. [1]
Molecular Formula	$\text{C}_8\text{H}_{14}\text{O}_4$	---	Defines the elemental composition of the molecule.[4]
Molecular Weight	174.19 g/mol	---	Derived from the molecular formula, essential for all stoichiometric calculations.[4]
Solubility	Soluble in water	Visual	An important physical property that dictates solvent choice for reactions and

analytical sample
preparation.

Storage Condition

10°C - 25°C, in a well-
closed container

Ensures the long-term
stability and integrity
of the compound.

The Carboxylic Acid Moiety: A Double-Edged Sword in Drug Design

The carboxylic acid group is a prevalent feature in over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.^{[5][6]} However, this functional group can also be a significant liability. Its acidic nature often leads to poor membrane permeability, rapid metabolism (e.g., via glucuronidation), and potential for idiosyncratic toxicity, which can derail an otherwise promising drug candidate.^{[5][6][7][8]}

To mitigate these risks while preserving biological activity, medicinal chemists employ a strategy of bioisosteric replacement.^{[6][9]} A bioisostere is a different functional group with similar physicochemical properties that can mimic the parent group's interactions with a target receptor or enzyme.^[10] This strategy is a cornerstone of lead optimization, aiming to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.^[7]

Comparative Analysis: Bioisosteric Alternatives

The choice of a bioisostere is context-dependent and often requires screening a panel of alternatives.^{[5][9]} Below, we compare **2-Isopropyl-1,3-dioxane-5-carboxylic Acid** with two common acidic bioisosteres: a tetrazole and an N-acylsulfonamide derivative. These alternatives are chosen for their established use in medicinal chemistry to replace carboxylic acids, often improving metabolic stability and cell permeability.^{[10][11]}

Property	2-Isopropyl-1,3-dioxane-5-carboxylic Acid	5-(2-Isopropyl-1,3-dioxan-5-yl)-1H-tetrazole	N-((2-Isopropyl-1,3-dioxan-5-yl)carbonyl)benzenesulfonamide
Structure	R-COOH	R-CN ₄ H	R-CONHSO ₂ Ph
Acidity (pKa)	~4-5	~4.5-5 (similar to COOH)[10]	~3-4 (more acidic)
Lipophilicity (logP)	Lower	Higher (tetrazole is ~10-fold more lipophilic)[10]	Significantly Higher
Metabolic Stability	Susceptible to O-glucuronidation, which can form reactive metabolites.[5]	Can undergo N-glucuronidation, but these adducts are generally less reactive and not linked to the same toxic effects.[5]	Generally more resistant to phase II metabolism compared to carboxylic acids.
Permeability	Often low due to ionization at physiological pH.[6]	Improved permeability due to higher lipophilicity can lead to better oral absorption.[10]	Often exhibits higher rates of passive diffusion.[6]
Key Interactions	Forms two-point electrostatic and H-bond interactions.[5]	Can form similar two-point interactions, mimicking the carboxylate.[5]	The acylsulfonamide anion is delocalized and can act as a hydrogen bond acceptor.

Causality behind the choices:

- Tetrazole: Chosen because its pKa is very similar to a carboxylic acid, making it an excellent mimic for ionic interactions, while its increased lipophilicity can significantly enhance membrane permeability.[10]

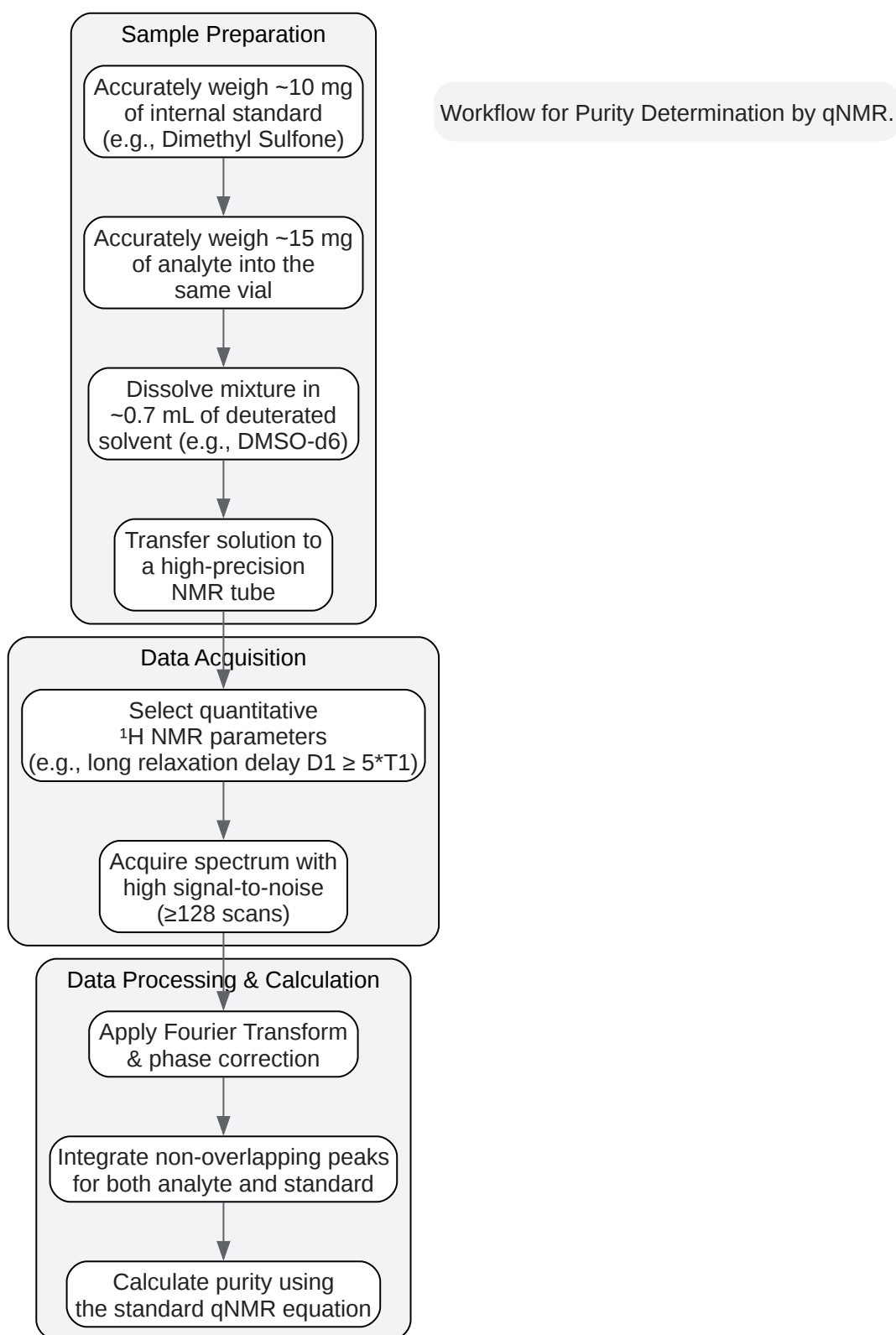
- N-Acylsulfonamide: Selected as it is a more acidic and highly delocalized system, which can alter binding modes while offering greater metabolic stability and lipophilicity.[6]

Experimental Protocols for Comparative Evaluation

To objectively compare these compounds, a researcher must rely on robust and validated analytical methods. The following protocols are designed as self-validating systems, incorporating standards and rigorous procedures to ensure data integrity.

Purity Assessment by Quantitative NMR (qNMR)

Expertise & Rationale: Unlike chromatography, which requires a specific reference standard for the analyte, qNMR can determine purity by comparing the analyte's signal integral to that of a certified internal standard.[12][13] The signal intensity is directly proportional to the number of nuclei, making it a primary analytical method.[12][14] We choose a high-purity, stable standard like dimethyl sulfone, which has a simple spectrum that is unlikely to overlap with analyte signals.



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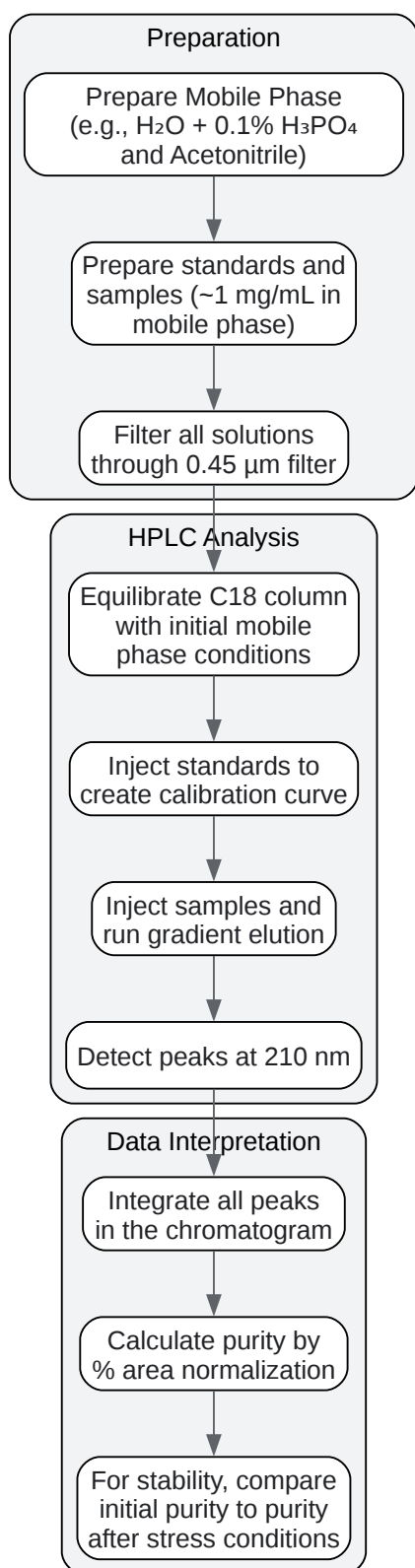
Caption: Workflow for Purity Determination by qNMR.

Detailed Protocol:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of a certified internal standard (e.g., dimethyl sulfone) into a clean glass vial. Record the mass to 0.01 mg.
 - Accurately weigh approximately 15 mg of the analyte (e.g., **2-Isopropyl-1,3-dioxane-5-carboxylic Acid**) into the same vial. Record the mass.
 - Dissolve the mixture completely in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in which both compounds are fully soluble.
 - Transfer the solution to a high-quality NMR tube.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum using quantitative parameters. The most critical parameter is the relaxation delay (D1), which must be at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation. A D1 of 30-60 seconds is often sufficient.
 - Ensure a sufficient number of scans (e.g., 128 or more) are averaged to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.
- Data Processing:
 - Process the spectrum with identical parameters for all samples. Apply careful phasing and baseline correction.
 - Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
 - Calculate the purity (P) using the following equation^[12]: $P_{\text{analyte}} = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (M_{\text{analyte}} / M_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$ Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P_{std} is the purity of the standard.

Stability and Purity Analysis by HPLC-UV

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry. For carboxylic acids, which often lack a strong chromophore, detection can be challenging.^{[15][16]} A common strategy is to monitor at a low UV wavelength (~210 nm) where the carboxyl group absorbs, or to use pre-column derivatization to attach a UV-active tag.^{[15][17]} This protocol uses direct UV detection for simplicity, which is often sufficient for purity assessment.



Workflow for HPLC-UV Purity and Stability Analysis.

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Caption: Workflow for HPLC-UV Purity and Stability Analysis.

Detailed Protocol:

- System and Reagents:
 - HPLC System with a UV detector.
 - Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μ m).
 - Mobile Phase A: Water with 0.1% Phosphoric Acid (or Perchloric Acid) to suppress ionization of the carboxylic acid, ensuring good peak shape.[\[18\]](#)
 - Mobile Phase B: Acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 210 nm.[\[17\]](#)
 - Injection Volume: 10 μ L.
 - Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Procedure:
 - Prepare a stock solution of the analyte at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
 - Inject the sample.
 - Calculate purity using area percent normalization: % Purity = (Area_of_Main_Peak / Total_Area_of_All_Peaks) * 100.
 - For Stability Testing: Analyze an initial sample (T=0). Store the stock solution under stress conditions (e.g., 40°C, exposure to light) and re-analyze at set time points (e.g., 24, 48, 72

hours). Compare the purity and the emergence of new degradation peaks over time.

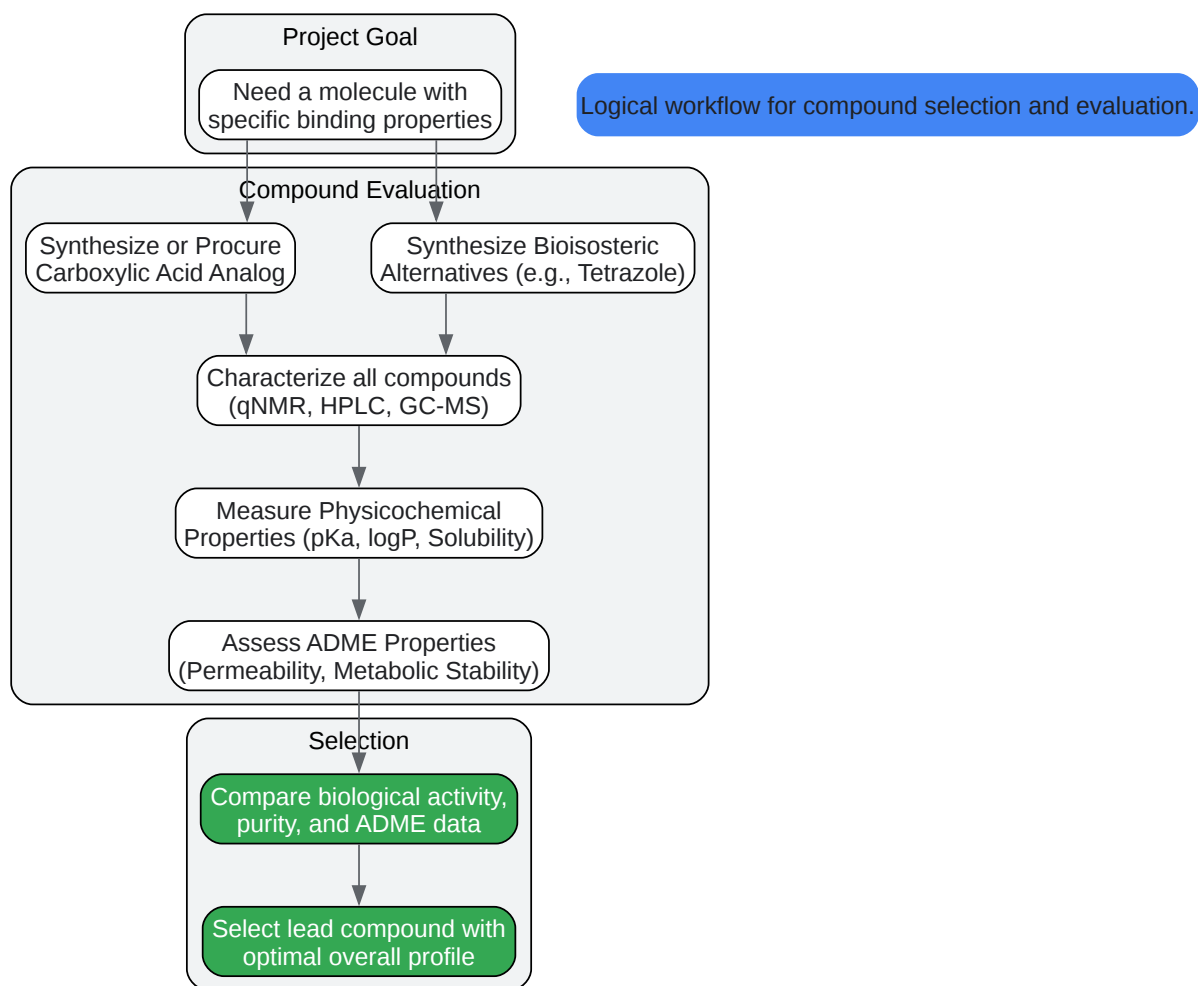
Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: For volatile or semi-volatile compounds like dioxane derivatives, GC-MS is a powerful tool for confirming identity.^[19] Electron Ionization (EI) generates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule. This is crucial for confirming that the correct isomer has been synthesized and for identifying potential volatile impurities.^[20]

Detailed Protocol:

- **Sample Preparation:**
 - Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
 - Note: Carboxylic acids can be challenging for GC analysis. Derivatization to a more volatile ester (e.g., using BSTFA to form a silyl ester) may be required for improved peak shape and volatility. For this guide, we assume direct analysis is feasible.
- **GC-MS Conditions:**
 - GC Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Carrier Gas: Helium at 1.0 mL/min.
 - Injector Temperature: 250°C.
 - Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
 - MS Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- **Data Analysis:**

- Examine the total ion chromatogram (TIC) for the main peak and any impurity peaks.
- Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (M^+) or key fragments characteristic of the 1,3-dioxane structure. The fragmentation pattern is influenced by the substituents on the ring.[\[19\]](#)



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Caption: Logical workflow for compound selection and evaluation.

Conclusion

2-Isopropyl-1,3-dioxane-5-carboxylic Acid is a valuable synthetic intermediate whose quality can be rigorously controlled using standard analytical techniques like NMR, HPLC, and GC-MS. However, researchers must be cognizant of the potential liabilities of the carboxylic acid moiety in drug development. By employing a strategy of bioisosteric replacement with alternatives such as tetrazoles or acylsulfonamides, it is possible to modulate physicochemical and ADME properties favorably. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for objectively evaluating these compounds, enabling researchers to make informed, data-driven decisions in their discovery and development programs.

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